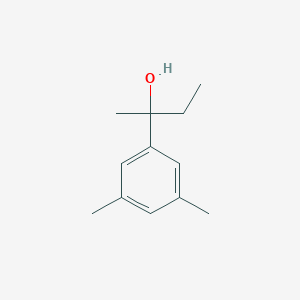

2-(3,5-Dimethylphenyl)-2-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethylphenyl)-2-butanol is an organic compound characterized by a butanol backbone substituted with a 3,5-dimethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-2-butanol typically involves the Grignard reaction. This method starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butanone to yield the desired alcohol after hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis might involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield, and the employment of automated systems for precise control of reaction conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding ketone, 2-(3,5-dimethylphenyl)-2-butanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced back to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Oxidation: 2-(3,5-Dimethylphenyl)-2-butanone.

Reduction: 2-(3,5-Dimethylphenyl)butane.

Substitution: 2-(3,5-Dimethylphenyl)-2-butyl chloride.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic pathways.

- Reactivity Studies: It is used to study reaction mechanisms in organic chemistry, particularly in Grignard reactions and other transformations.

- Anticancer Properties: Recent studies have highlighted its potential anticancer effects. For instance, research indicates that derivatives of this compound exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range. The mechanism involves inducing apoptosis through mitochondrial pathways.

- Antimicrobial Activity: Preliminary investigations suggest that 2-(3,5-Dimethylphenyl)-2-butanol may possess antimicrobial properties. Its structure indicates potential interactions with microbial cell membranes, leading to cell lysis.

Pharmaceutical Applications

- Drug Development Precursor: The compound is explored as a precursor in pharmaceutical formulations targeting specific molecular pathways. Its derivatives are being investigated for their therapeutic potential against various diseases .

Anticancer Activity

A notable study published in Molecules examined the anticancer activity of this compound derivatives. The findings demonstrated significant cytotoxic effects on human cancer cell lines and suggested that structural modifications could enhance efficacy against resistant strains.

Antifungal Properties

Another investigation focused on the antifungal properties of this compound, revealing its potential to disrupt nucleic acid synthesis in fungi. This study underscores the need for further exploration of its structural derivatives to optimize antifungal activity.

Mecanismo De Acción

The mechanism by which 2-(3,5-Dimethylphenyl)-2-butanol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the 3,5-dimethylphenyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparación Con Compuestos Similares

2-Phenyl-2-butanol: Lacks the methyl groups on the phenyl ring, which can affect its reactivity and interaction with biological targets.

2-(4-Methylphenyl)-2-butanol: The methyl group is in a different position, potentially altering its chemical and biological properties.

2-(3,5-Dimethylphenyl)-2-propanol: Shorter carbon chain, which can influence its solubility and reactivity.

Uniqueness: 2-(3,5-Dimethylphenyl)-2-butanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and interaction with biological systems. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(3,5-Dimethylphenyl)-2-butanol, also known as 1-(3,5-dimethylphenyl)-2-butanol, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H18O. Its structure features a butanol backbone with a dimethylphenyl substituent, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that certain derivatives of this compound possess significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Specific studies have highlighted its effectiveness against various cancer cell lines, including breast and prostate cancer.

The biological effects of this compound are attributed to its interaction with cellular targets. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated significant activity against several bacterial strains. The results are summarized in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound has potential as a lead structure for developing new antimicrobial agents .

Anticancer Studies

In vitro studies have assessed the anticancer properties of this compound on various cancer cell lines. The following table summarizes the cell growth inhibition percentages observed in key studies:

| Cell Line | Inhibition (%) at 50 µM |

|---|---|

| MIA PaCa-2 | 30 ± 5.0 |

| MDA-MB-231 | 44 ± 3.0 |

| PC-3 | 22 ± 4.0 |

These results suggest a promising anticancer profile for the compound, particularly in inhibiting breast cancer cells .

Case Studies

-

Case Study on Anticancer Activity :

A recent study explored the synthesis and evaluation of various analogs derived from this compound. The results indicated that modifications to the phenyl group enhanced anticancer activity against specific cell lines while maintaining low toxicity levels in normal cells . -

Case Study on Antimicrobial Effects :

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The study highlighted its effectiveness in reducing bacterial load in infected tissue models .

Propiedades

IUPAC Name |

2-(3,5-dimethylphenyl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-12(4,13)11-7-9(2)6-10(3)8-11/h6-8,13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOBSXOYEOCRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC(=C1)C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.